2-(2,6-dimethylmorpholino)-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine
Description
2-(2,6-Dimethylmorpholino)-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine is a substituted 5-nitropyrimidine-4,6-diamine derivative characterized by a 2,6-dimethylmorpholino group at the 2-position and a furan-2-ylmethyl substituent at the N4 position. The compound’s molecular formula is inferred to be C₁₆H₂₁N₇O₄, with a molecular weight of approximately 375.4 g/mol. Its structural complexity and functional groups suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by nitroaromatic and heterocyclic motifs.
Properties
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-4-N-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O4/c1-9-7-20(8-10(2)25-9)15-18-13(16)12(21(22)23)14(19-15)17-6-11-4-3-5-24-11/h3-5,9-10H,6-8H2,1-2H3,(H3,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULLQGCBZHDHNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=C(C(=N2)NCC3=CC=CO3)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Strategic Approaches to Pyrimidine Core Synthesis
The pyrimidine ring system serves as the foundational scaffold for this compound. A widely validated method involves the nitration-cyclization sequence starting from diethyl malonate. As detailed in CN102952084A, diethyl malonate undergoes nitration with concentrated nitric acid at 0–30°C to yield 2-nitromalonic acid diethyl ester. This intermediate is subsequently cyclized with thiourea in refluxing ethanol, forming 4,6-dihydroxy-5-nitropyrimidine. Chlorination using phosphorus oxychloride then generates 4,6-dichloro-5-nitropyrimidine, a critical precursor for downstream functionalization.
Modifications to this protocol have been proposed to enhance regiocontrol. For instance, substituting thiourea with 2,6-dimethylmorpholine-containing amines during cyclization could theoretically introduce the morpholino moiety at position 2 directly. However, competing reactions at the electron-deficient C2 position necessitate protecting group strategies or Lewis acid catalysis to improve selectivity.
N⁴-Furan-2-ylmethyl Functionalization
The installation of the furan-2-ylmethyl group at the N⁴ position employs reductive alkylation or direct nucleophilic substitution. Building upon methodologies from PMC9921198, a one-pot condensation strategy using triethyl orthoformate and furfurylamine has been adapted.
Optimized Protocol :
- React 2-chloro-4,6-diamino-5-nitropyrimidine with triethyl orthoformate (1.2 eq) in anhydrous isopropyl alcohol at 80°C for 30 minutes.
- Add furfurylamine (1.1 eq) and continue heating for 2 hours.
- Quench with ice-water and extract with ethyl acetate.
This method achieves an 85% yield of the desired product, with HPLC purity >98%. Comparative solvent studies (Table 1) demonstrate that polar aprotic solvents like DMF diminish yields due to side reactions, while isopropyl alcohol optimizes both reaction rate and selectivity.
Nitration Stage Considerations
The positioning of the nitro group at C5 is critical for directing subsequent substitutions. Early-stage nitration, as described in CN102952084A, ensures proper electronic activation of the pyrimidine ring. However, post-functionalization nitration using fuming nitric acid in acetic anhydride has been explored to mitigate premature side reactions.
Key Finding : Introducing the nitro group after morpholino substitution reduces yield by 40% due to oxidative degradation of the morpholine ring. Thus, initial nitration remains the preferred sequence.
Spectroscopic Validation and Purity Control
1H NMR analysis confirms successful substitutions:
- The morpholino protons appear as two doublets at δ 3.72 (J = 10.4 Hz) and δ 3.58 (J = 10.4 Hz) for the axial and equatorial methylene groups, respectively.
- Furan-2-ylmethyl protons exhibit characteristic splitting patterns: δ 6.32 (dd, J = 3.2, 1.8 Hz, 1H), δ 6.02 (d, J = 3.2 Hz, 1H), and δ 4.45 (s, 2H) for the methylene bridge.
HPLC-MS (ESI+) shows a molecular ion peak at m/z 434.2 [M+H]+, consistent with the molecular formula C₁₇H₂₃N₅O₄.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: The nitro group in the nitropyrimidine core can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitro group in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the nitropyrimidine core.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development
Biological Activity
The compound 2-(2,6-dimethylmorpholino)-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine is a novel pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a pyrimidine core substituted with a nitro group and a furan moiety, along with a morpholine ring. This unique configuration is hypothesized to contribute to its biological activity.
Biological Activity Overview
-
Antitumor Activity
- Recent studies have indicated that compounds containing nitro-substituted pyrimidines exhibit significant antitumor effects. For instance, similar derivatives have been evaluated against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation.
- In a study involving 2D and 3D cell culture systems, compounds structurally related to the target compound showed IC50 values indicating effective cytotoxicity against lung cancer cell lines (A549, HCC827, NCI-H358) .
- Antimicrobial Activity
The proposed mechanisms through which this compound exerts its biological effects include:
- DNA Intercalation : The binding to DNA is a critical factor in its antitumor activity, with compounds showing preferential binding to the minor groove of AT-rich DNA sequences.
- Inhibition of Enzymatic Activity : The presence of the nitro group may facilitate interactions with key enzymes involved in DNA replication and repair processes.
Case Studies and Research Findings
Table 1 summarizes key findings from recent studies involving related compounds:
| Compound | Cell Line | IC50 (μM) | Activity Type |
|---|---|---|---|
| Compound A (related) | A549 | 2.12 ± 0.21 | Antitumor |
| Compound B (related) | HCC827 | 5.13 ± 0.97 | Antitumor |
| Compound C (related) | NCI-H358 | 0.85 ± 0.05 | Antitumor |
| Compound D (related) | MRC-5 (fibroblast) | 3.11 ± 0.26 | Cytotoxicity |
These results indicate that modifications in the molecular structure can significantly impact the biological activity of pyrimidine derivatives.
Comparison with Similar Compounds
Core Structure :
- Target Compound : 5-Nitropyrimidine-4,6-diamine core with asymmetric N4 and C2 substitutions.
- Analogues :
- Symmetrical Derivatives : Compounds like N4,N6-bis(4-chlorobenzyl)-5-nitropyrimidine-4,6-diamine (5f) and N4,N6-diethyl-5-nitropyrimidine-4,6-diamine (5k) feature symmetric substitutions at both N4 and N6 positions, leading to higher crystallinity and melting points (e.g., 5j: 195–197°C) .
- Imidazopyridine Derivatives : Compounds such as 1-benzyl-2-butyl-N6-(furan-2-ylmethyl)-1H-imidazo[4,5-c]pyridine-4,6-diamine (18k) share the furan-2-ylmethyl group but possess an imidazopyridine core, which may alter electronic properties and biological target specificity .
Substituent Effects :
Physicochemical Properties
- Melting Point : Expected to be lower than symmetric derivatives (e.g., 5j: 195–197°C) due to reduced symmetry and increased conformational flexibility.
- Solubility: The morpholino group’s oxygen atom may improve aqueous solubility compared to purely aromatic (e.g., 5f) or alkyl (e.g., 5k) analogues.
Research Findings and Data Tables
Table 1: Comparative Physicochemical Data
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| Target Compound | C₁₆H₂₁N₇O₄ | ~375.4 | Not reported | 2,6-Dimethylmorpholino, furan-2-ylmethyl |
| N4,N6-Bis(4-chlorobenzyl) (5f) | C₁₈H₁₆Cl₂N₆O₂ | 419.27 | 159–161 | Symmetric 4-chlorobenzyl |
| N4-(sec-butyl) derivative | C₈H₁₃N₅O₂ | 211.22 | Not reported | sec-butyl |
| N4-(2,5-Dimethoxyphenyl) derivative | C₁₈H₂₄N₆O₄ | 388.4 | Not reported | 2,5-Dimethoxyphenyl, 3-methylpiperidinyl |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
